molecular formula C26H23N9O2S B12462272 6-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B12462272
M. Wt: 525.6 g/mol
InChI Key: AJLDFXNJYHSSFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a combination of benzothiazole, piperazine, and triazine moieties

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with bacterial enzymes, inhibiting their activity and leading to antibacterial effects . The compound may also interfere with DNA synthesis and repair mechanisms in bacteria .

Properties

Molecular Formula

C26H23N9O2S

Molecular Weight

525.6 g/mol

IUPAC Name

6-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C26H23N9O2S/c36-35(37)20-11-12-21-22(17-20)38-26(29-21)34-15-13-33(14-16-34)25-31-23(27-18-7-3-1-4-8-18)30-24(32-25)28-19-9-5-2-6-10-19/h1-12,17H,13-16H2,(H2,27,28,30,31,32)

InChI Key

AJLDFXNJYHSSFX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)C5=NC6=C(S5)C=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.